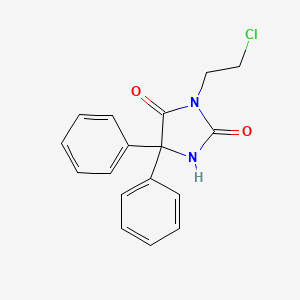

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

54742-84-6 |

|---|---|

Molecular Formula |

C17H15ClN2O2 |

Molecular Weight |

314.8 g/mol |

IUPAC Name |

3-(2-chloroethyl)-5,5-diphenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C17H15ClN2O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22) |

InChI Key |

YBLGUFGVHJZCPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-chloroethylamine with diphenylurea under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imidazolidine ring. The reaction mixture is then heated to promote cyclization and the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.

Hydrolysis: The imidazolidine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or acetonitrile and mild heating.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution: Substituted imidazolidine derivatives.

Oxidation: Oxidized imidazolidine compounds.

Reduction: Reduced imidazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of human colon cancer cells and possess antioxidant effects . The compound's ability to undergo nucleophilic substitution reactions allows for the modification of its structure to enhance efficacy against various cancer cell lines.

Antiviral Properties

The compound has also been explored for its potential as an antiviral agent. Its derivatives have been evaluated for activity against HIV protease, showcasing the versatility of this compound in targeting viral infections . The structural modifications made to the base compound can significantly enhance its antiviral potency.

Antiepileptic Applications

The parent compound and its derivatives have been investigated for their antiepileptic properties. The modifications allow for variations in pharmacokinetics and bioavailability, making them suitable candidates for further development as therapeutic agents in epilepsy management .

Synthetic Applications

The synthesis of this compound involves several chemical reactions including acylation and halogenation. These reactions not only yield the desired compound but also allow for the generation of various derivatives with tailored properties .

Case Studies

- Synthesis and Reactivity : A study detailed the synthesis of several derivatives through acylation and halogenation processes. The reactivity of these derivatives was assessed using NMR spectroscopy, revealing insights into their stability and potential applications in drug design .

- Biological Activity Assessment : Another research effort focused on evaluating the biological activity of synthesized derivatives against cancer cell lines. The results indicated significant cytotoxic effects, which were attributed to the structural features imparted by the chloroethyl group .

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with biological molecules, leading to various effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions. This interaction can result in the inhibition of cellular processes, making it a candidate for anticancer and antimicrobial applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Hydantoin Derivatives

Key Observations:

- However, it is less lipophilic than the benzyl or bromo derivatives.

- Reactivity : The chloroethyl substituent introduces electrophilic character, enabling nucleophilic substitution reactions, unlike the inert methyl or fluorophenyl groups .

- Crystallography : The 4-fluorophenyl derivative forms dimeric structures via N–H···O hydrogen bonds, while the chloroethyl analog’s crystal packing remains unreported but likely differs due to steric and electronic effects .

Table 2: Pharmacological Profiles of Hydantoin Derivatives

Key Observations:

- The chloroethyl derivative exhibits anxiolytic and anticonvulsant activity in rodent models, surpassing phenytoin in potency, likely due to enhanced GABAergic modulation .

- In contrast, the 4-fluorophenyl and morpholinophenyl analogs show antitumor effects, indicating divergent structure-activity relationships (SAR) .

- The methyl derivative’s α₁-adrenoreceptor selectivity highlights the role of small substituents in modulating receptor specificity .

Computational and Spectroscopic Insights

- Quantum Mechanical Studies: Phenytoin’s electronic structure shows a planar hydantoin ring with delocalized π-electrons.

- Spectroscopy : IR spectra of the chloroethyl derivative display characteristic C=O stretches at 1770 cm⁻¹ and C–Cl vibrations at 650 cm⁻¹, distinct from the methyl derivative’s C–H bends at 1380 cm⁻¹ .

Biological Activity

3-(2-Chloroethyl)-5,5-diphenylimidazolidine-2,4-dione is a synthetic organic compound with significant biological activity. Its structure includes a chloroethyl substituent and an imidazolidine-2,4-dione moiety, contributing to its pharmacological potential. The molecular formula is with a molecular weight of approximately 314.77 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Properties : Studies have shown that derivatives of imidazolidine-2,4-dione, including this compound, possess anticonvulsant effects. The Strychnine Induced Convulsion Method has been employed to assess these properties .

- Antitumor Activity : The compound has demonstrated potential in inhibiting tumor growth, suggesting its utility in cancer therapy. Its structural characteristics may enhance its interaction with biological targets involved in tumor progression .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of related compounds, indicating that this compound may also exhibit similar effects .

The biological activity of this compound is believed to be mediated through various mechanisms:

- Interaction with Biological Targets : The compound may interact with enzymes or receptors involved in neurotransmission and inflammation pathways.

- Structural Modifications : The presence of the chloroethyl group can influence the compound's reactivity and binding affinity to biological targets compared to other derivatives .

Comparative Analysis of Derivatives

The biological activity of this compound can be further understood by comparing it with its derivatives:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(Chloromethyl)-5,5-diphenylimidazolidine-2,4-dione | Chloromethyl derivative | Exhibits different reactivity patterns due to chloromethyl group |

| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | Ethyl derivative | Shows distinct biological activity profiles compared to chloroethyl derivative |

| 3-(Morpholin-4-yl)ethyl-5,5-diphenylimidazolidine-2,4-dione | Morpholine derivative | Potentially enhanced solubility and bioavailability due to morpholine ring |

This table illustrates how variations in substitution can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

- Anticonvulsant Activity : A study demonstrated that derivatives containing electron-withdrawing groups displayed higher anticonvulsant activity than those with electron-donating groups. This suggests that the electronic properties of substituents play a critical role in the efficacy of these compounds .

- Antitumor Studies : In vitro studies have indicated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties revealed that related compounds significantly inhibited nitric oxide production in macrophages. This suggests a potential pathway for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.